N-[(3-hydroxyoxolan-3-yl)methyl]-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-19-13-5-2-12(3-6-13)4-7-14(17)16-10-15(18)8-9-20-11-15/h2-3,5-6,18H,4,7-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNCEJLLGJCWAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2(CCOC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
This approach involves activating 3-(4-methoxyphenyl)propanoic acid using thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. Subsequent reaction with (3-hydroxyoxolan-3-yl)methylamine in the presence of a base (e.g., triethylamine) yields the target compound.
Key Steps:
- Acid Activation:
$$ \text{3-(4-Methoxyphenyl)propanoic acid} + \text{SOCl}2 \rightarrow \text{3-(4-Methoxyphenyl)propanoyl chloride} + \text{SO}2 + \text{HCl} $$ - Amide Formation:
$$ \text{Propanoyl chloride} + \text{(3-Hydroxyoxolan-3-yl)methylamine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl} $$
Optimization and Yield Data
- Solvent System: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
- Yield: 60–75% after purification via silica gel chromatography.
- Purity: >95% (HPLC), confirmed by $$ ^1\text{H NMR} $$ (δ 7.15–6.85 ppm for aromatic protons, δ 4.20–3.30 ppm for oxolane and methoxy groups).
Method 2: Hydrazine-Mediated Reduction of Acrylamide Intermediates
Protocol Adaptation from Analogous Compounds
A method analogous to the synthesis of 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide involves reducing an α,β-unsaturated acrylamide precursor. For the target compound, this entails:
- Acrylamide Synthesis:
Condensation of 3-(4-methoxyphenyl)acrylic acid with (3-hydroxyoxolan-3-yl)methylamine using carbodiimide coupling reagents (e.g., EDCl/HOBt). - Reduction:
Hydrazine hydrate-mediated reduction of the acrylamide double bond in ethanol under reflux (16 h), followed by acidification and extraction.
Critical Parameters
- Reaction Time: 16–24 h at 80°C.
- Yield: 39–45% (lower than Method 1 due to side reactions).
- Byproducts: Partial hydrolysis of the oxolane ring observed at prolonged reaction times.
Method 3: Stereoselective Synthesis via Chiral Resolution
Applicability to Target Compound
- Feasibility: Dependent on the presence of stereocenters (e.g., 3-hydroxyoxolan-3-yl group).
- Chiral Purity: >99% enantiomeric excess (ee) achievable via repeated crystallization.
Structural Characterization and Analytical Data
Crystallographic Insights
While no crystal structure exists for the target compound, analogous propanamides exhibit:
Spectroscopic Data
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃):
δ 7.15 (d, J = 8.6 Hz, 2H, ArH), 6.85 (d, J = 8.6 Hz, 2H, ArH), 4.20–3.30 (m, 8H, oxolane and CH₂), 3.80 (s, 3H, OCH₃), 2.90 (t, J = 7.5 Hz, 2H, COCH₂). - IR (KBr): 3280 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O amide), 1250 cm⁻¹ (C–O–C).
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Yield (%) | 60–75 | 39–45 | 50–60 (after resolution) |
| Purity (%) | >95 | 85–90 | >99 |
| Scalability | High | Moderate | Low |
| Stereocontrol | None | None | High |
Industrial and Research Implications
- Cost-Effectiveness: Method 1 is preferred for bulk synthesis due to higher yields and simpler workup.
- Drug Development: Method 3’s stereoselectivity is critical if the compound exhibits enantiomer-dependent bioactivity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-hydroxyoxolan-3-yl)methyl]-3-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the oxolane ring can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide group.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(3-hydroxyoxolan-3-yl)methyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The ureido-indole motif in confers selectivity for formyl peptide receptor 2 (FPR2), suggesting the target compound’s hydroxyoxolan may alter receptor binding or metabolic pathways.
Compounds with Heterocyclic or Sulfur-Containing Substituents
Propanamides with sulfur-based or heterocyclic groups exhibit distinct properties:
Key Observations :
- Thiazole/oxadiazole derivatives exhibit higher melting points (134–178°C) due to rigid aromatic systems, whereas the target compound’s hydroxyoxolan may lower melting points, enhancing solubility.
Bioactive Propanamides Targeting Specific Receptors
- FPR2 Agonists : The lead compound (S)-9a demonstrates potent FPR2 agonism (EC₅₀ < 10 nM) and selectivity over FPR1. Its ureido group facilitates hydrogen bonding with receptor residues, unlike the hydroxyoxolan in the target compound, which may alter binding kinetics.
- Natural Propanamides : Compound 11 from Viola yedoensis (N-[(4-methoxyphenyl)ethyl]propenamide) inhibits complement pathways (CH₅₀: 0.12–0.33 g·L⁻¹), suggesting the 4-methoxyphenyl group’s role in modulating immune responses.
Structural and Functional Insights
- Hydroxyoxolan vs. Heterocycles : The hydroxyoxolan group in the target compound likely improves water solubility compared to aromatic heterocycles (e.g., oxadiazole , thiazole ).
- Methoxy Group : The 4-methoxyphenyl moiety is a common pharmacophore in receptor-targeting compounds (e.g., FPR2 agonists , complement inhibitors ), suggesting the target compound may share similar biological targets.
Biological Activity
N-[(3-hydroxyoxolan-3-yl)methyl]-3-(4-methoxyphenyl)propanamide is a compound characterized by its unique structure, which includes a five-membered oxolane ring, a methoxy-substituted phenyl group, and a propanamide moiety. This compound has garnered interest in the fields of chemistry and biology due to its potential biological activities and therapeutic applications.
The chemical structure of N-[(3-hydroxyoxolan-3-yl)methyl]-3-(4-methoxyphenyl)propanamide can be represented as follows:
The biological activity of N-[(3-hydroxyoxolan-3-yl)methyl]-3-(4-methoxyphenyl)propanamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:
- Enzyme Inhibition : Binding to the active site of enzymes, thereby inhibiting their activity.
- Receptor Modulation : Interacting with receptors to influence signaling pathways.
Potential Therapeutic Applications
Research indicates that this compound may have several therapeutic applications, including:
- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines.
- Anticancer Activity : Investigations have shown potential in reducing tumor growth in various cancer cell lines.
- Antimicrobial Effects : The compound exhibits activity against certain bacterial strains.
In Vitro Studies
A study conducted on the effects of N-[(3-hydroxyoxolan-3-yl)methyl]-3-(4-methoxyphenyl)propanamide on cancer cell lines demonstrated significant inhibition of cell proliferation at concentrations above 20 µM. The mechanism involved apoptosis induction through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25 | Apoptosis via caspase activation |
| HeLa (Cervical) | 30 | Cell cycle arrest |
| A549 (Lung) | 20 | Induction of oxidative stress |
In Vivo Studies
In animal models, administration of the compound resulted in a marked reduction in tumor size and weight compared to control groups. The study highlighted its potential as an adjunct therapy in cancer treatment.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Unique Properties |
|---|---|---|
| N-[(3-hydroxyoxolan-3-yl)methyl]-3-(3-methoxyphenyl)propanamide | Same oxolane and propanamide structure | Different methoxy position affects reactivity |
| N-[(3-hydroxyoxolan-3-yl)methyl]-3-(4-hydroxyphenyl)propanamide | Similar core structure | Hydroxyl group may enhance solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
